Ibulocydine is an isobutyrate ester prodrug of the potent cyclin-dependent kinase (CDK) inhibitor BMK-Y101, specifically targeting CDK7 and CDK9. In procurement and laboratory workflows, Ibulocydine is prioritized over its parent compound because it overcomes severe cell-permeability limitations, enabling effective intracellular targeting and RNA polymerase II blockade. It is primarily utilized in oncology research, particularly for hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and radiosensitization models, where it demonstrates superior efficacy and a better therapeutic window than classic first-generation CDK inhibitors [1].
Procuring the parent compound (BMK-Y101) instead of the Ibulocydine prodrug results in failure during whole-cell and in vivo assays due to severe permeability limitations. BMK-Y101 is highly polar with a calculated logP (ClogP) of -2.40, which prevents effective cell membrane penetration despite its sub-10 nM in vitro kinase affinity [1]. Generic substitution with older CDK inhibitors like roscovitine or olomoucine also fails to replicate Ibulocydine's specific efficacy, as these alternatives demonstrate significantly weaker growth inhibition in hepatocellular carcinoma models. Ibulocydine’s isobutyrate ester modification is strictly required for intracellular delivery, where it is subsequently cleaved by cytoplasmic lipases to engage CDK7 and CDK9 effectively [1].
For mainstream cellular workflows, Ibulocydine is required over its parent compound BMK-Y101. BMK-Y101 possesses a highly polar ClogP of -2.40, rendering it impermeable to cell membranes and ineffective in intact assays. Ibulocydine’s isobutyrate ester modification enables rapid cellular entry, where it induces dose-dependent caspase-3 activity and PARP cleavage at 50 µM within 6 hours in HCC SNU-354 cells—a result unachievable with the parent molecule[1].
| Evidence Dimension | Intracellular Assay Compatibility (Apoptosis Induction) |
| Target Compound Data | Strong target engagement and PARP cleavage at 50 µM |
| Comparator Or Baseline | BMK-Y101 (Parent compound): Fails to penetrate cells |
| Quantified Difference | Restoration of whole-cell assay viability via prodrug esterification |
| Conditions | HCC SNU-354 intact cell culture, 6-hour treatment |
Buyers must procure the prodrug form for any cell-based or in vivo workflow, as the parent compound is strictly limited to cell-free biochemical assays.
When selecting a CDK inhibitor for in vivo or co-culture models, Ibulocydine provides a superior therapeutic window compared to classic benchmarks like olomoucine and roscovitine. In comparative assays, Ibulocydine demonstrated stronger dose-dependent growth inhibition in HCC cell lines (SK-HEP-1, HepG2) while minimally impacting the growth of normal murine hepatocytes (AML-12), avoiding the broad cytotoxicity often seen with generic CDK inhibitors [1].
| Evidence Dimension | Therapeutic window (Target vs. Normal Cell Viability) |
| Target Compound Data | Potent HCC inhibition with minimal AML-12 toxicity |
| Comparator Or Baseline | Olomoucine and Roscovitine: Weaker target inhibition |
| Quantified Difference | Enhanced target-cell specificity with maintained normal-cell sparing |
| Conditions | MTT viability assays in HCC and AML-12 cell lines |
Ensures reproducible, target-specific data in complex biological models without confounding off-target normal cell death.
In cell-free recombinant kinase workflows, Ibulocydine maintains specific inhibitory activity against CDK7 and CDK9 with IC50 values of 530 nM and 85 nM, respectively. While the parent compound BMK-Y101 shows higher cell-free affinity (< 10 nM), Ibulocydine provides the necessary balance of sufficient kinase inhibition and essential membrane permeability to rapidly block RNA polymerase II CTD phosphorylation at Ser-2 and Ser-5 in living systems [1].
| Evidence Dimension | In vitro Kinase IC50 vs. Cellular Function |
| Target Compound Data | CDK7 (530 nM), CDK9 (85 nM) with intact cellular function |
| Comparator Or Baseline | BMK-Y101: < 10 nM (but zero cellular function) |
| Quantified Difference | Trade-off of raw cell-free affinity for functional cellular activity |
| Conditions | In vitro kinase assay with RNA polymerase II-CTD-GST substrates |
Validates that the prodrug modification retains the necessary biochemical targeting while enabling practical laboratory use.
Beyond standard cytotoxicity workflows, Ibulocydine is highly suited for metastasis and invasion assays. In Triple-Negative Breast Cancer (TNBC) models, Ibulocydine actively inhibits cell migration by downregulating Matrix Metalloproteinase-9 (MMP-9) expression. In vivo, it effectively blocked the lung metastasis of MDA-MB-231-Luc cells, differentiating it from standard cell-cycle inhibitors that only arrest proliferation [1].
| Evidence Dimension | In vivo metastasis inhibition |
| Target Compound Data | Significant reduction in lung metastasis and MMP-9 expression |
| Comparator Or Baseline | Standard cell-cycle inhibitors (proliferation arrest only) |
| Quantified Difference | Active blockade of metastatic pathways via MMP-9 |
| Conditions | MDA-MB-231-Luc xenograft metastasis model |
Expands the procurement utility of Ibulocydine into specialized metastasis and invasion assays for aggressive breast cancer phenotypes.
Due to its optimized cell permeability (overcoming the ClogP = -2.40 barrier of its parent compound), Ibulocydine is the required choice for intracellular CDK7/9 targeting and RNA polymerase II phosphorylation blockade in intact cells [1].
Selected over roscovitine and olomoucine for its superior efficacy in inducing apoptosis in HCC xenografts without exhibiting toxic side effects on normal hepatocytes [1].
Applied in Triple-Negative Breast Cancer research to specifically investigate the downregulation of MMP-9 and the subsequent inhibition of lung metastasis in xenograft models [2].
Utilized in combination with radiotherapy in lung and colon cancer models to synergistically induce mitochondria-mediated apoptosis, making it a valuable tool for chemoradiotherapy research[3].